molecular formula C17H14N8O2S B10954163 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10954163
M. Wt: 394.4 g/mol
InChI Key: OKCZNPQAPQBFSK-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure. It contains multiple rings and heteroatoms, making it an interesting subject for chemical research. The compound’s structure includes a nitropyrazole moiety, which is known for its potential biological activity.

Preparation Methods

The synthesis of 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps. One common synthetic route starts with the preparation of the nitropyrazole intermediate, which is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyrazole moiety can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, its nitropyrazole moiety is studied for potential antimicrobial and anticancer activities. In medicine, it is investigated for its potential use in drug development. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The nitropyrazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Compared to other similar compounds, 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is unique due to its complex ring structure and the presence of multiple heteroatoms. Similar compounds include other nitropyrazole derivatives and tetracyclic compounds, but they may lack the specific combination of functional groups and structural features found in this compound .

Properties

Molecular Formula

C17H14N8O2S

Molecular Weight

394.4 g/mol

IUPAC Name

11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C17H14N8O2S/c1-9-5-10(2)20-17-13(9)14-15(28-17)16-21-12(22-24(16)8-18-14)3-4-23-7-11(6-19-23)25(26)27/h5-8H,3-4H2,1-2H3

InChI Key

OKCZNPQAPQBFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CCN5C=C(C=N5)[N+](=O)[O-])C

Origin of Product

United States

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